molecular formula C10H9ClN2O3 B8430419 7-Chloro-4-methoxy-3H-benzoimidazole-5-carboxylic acid methyl ester

7-Chloro-4-methoxy-3H-benzoimidazole-5-carboxylic acid methyl ester

Cat. No. B8430419
M. Wt: 240.64 g/mol
InChI Key: ADLOHEVIAUVTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-methoxy-3H-benzoimidazole-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H9ClN2O3 and its molecular weight is 240.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-4-methoxy-3H-benzoimidazole-5-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-4-methoxy-3H-benzoimidazole-5-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Chloro-4-methoxy-3H-benzoimidazole-5-carboxylic acid methyl ester

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

methyl 7-chloro-4-methoxy-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H9ClN2O3/c1-15-9-5(10(14)16-2)3-6(11)7-8(9)13-4-12-7/h3-4H,1-2H3,(H,12,13)

InChI Key

ADLOHEVIAUVTIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1C(=O)OC)Cl)N=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-amino-5-chloro-2-methoxy-3-nitro-benzoic acid methyl ester (1.00 g, 3.84 mmol, prepared as described in J. Med. Chem., 2006, 49, 4762-4766) in formic acid (10.5 mL), was added tin(II) chloride dihydrate (2.6 g, 11.5 mmol). The reaction mixture was heated at 130° C. in the microwave for 10 min. Upon cooling to RT, water was added (50 mL) and the pH of the resultant mixture was adjusted to ˜7 by careful addition of 5 M sodium hydroxide. The resultant mixture was filtered through a Celite® and sand filter cake, washing with EtOAc (5×30 mL). The organic layer was separated, dried (Na2SO4), filtered and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, gradient 0 to 100% EtOAc in pentane) to afford the title compound as an off-white solid (0.29 g, 31%). LCMS (Method A): RT=3.40 min, [M+H]+=241/243.
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1 g
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2.6 g
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10.5 mL
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Yield
31%

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